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molecular formula C10H13N3O2 B8293662 5-(2-Dimethylamino-vinyl)-pyrazine-2-carboxylic acid methyl ester

5-(2-Dimethylamino-vinyl)-pyrazine-2-carboxylic acid methyl ester

Cat. No. B8293662
M. Wt: 207.23 g/mol
InChI Key: IMUXFUQEAOVOTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07132425B2

Procedure details

A solution of 5-methylpyrazine-2-carboxylic acid (5.0 g, 36.2 mmol), N,N-dimethylformamide dimethyl acetal (15 mL, 113 mmol) and N,N-dimethylformamide (15 mL) was heated with stirring in an oil-bath at 90° C. under argon for 60 min. The temperature of the oil-bath was raised to 120° C., and the heating and stirring continued for an additional 120 min. The reaction mixture was then cooled to 25° C. and concentrated in vacuo to a volume of about 10 mL. The oily residue was partitioned with water (50 mL) and ethyl acetate (50 mL). The aqueous phase was further extracted with ethyl acetate (2×50 mL), and each organic extract was washed with a portion of a saturated aqueous sodium chloride solution (25 mL). The combined organic extracts were dried over sodium sulfate, filtered, and concentrated in vacuo to a dark oil. The residue was treated with a solution of diethyl ether/hexanes (50 mL, 3:2) to produce an orange solid. The solid was collected by filtration and washed with a mixture of diethyl ether/hexanes (25 mL, 1:1) to afford 5-(2-dimethylamino-vinyl)-pyrazine-2-carboxylic acid methyl ester (4.94 g, 66%) as a bright orange solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[CH:4][C:5]([C:8]([OH:10])=[O:9])=[N:6][CH:7]=1.CO[CH:13](OC)[N:14]([CH3:16])[CH3:15].[CH3:19]N(C)C=O>>[CH3:19][O:9][C:8]([C:5]1[CH:4]=[N:3][C:2]([CH:1]=[CH:13][N:14]([CH3:16])[CH3:15])=[CH:7][N:6]=1)=[O:10]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC=1N=CC(=NC1)C(=O)O
Name
Quantity
15 mL
Type
reactant
Smiles
COC(N(C)C)OC
Name
Quantity
15 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
with stirring in an oil-bath at 90° C. under argon for 60 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The temperature of the oil-bath was raised to 120° C.
STIRRING
Type
STIRRING
Details
the heating and stirring
WAIT
Type
WAIT
Details
continued for an additional 120 min
Duration
120 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to 25° C.
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a volume of about 10 mL
CUSTOM
Type
CUSTOM
Details
The oily residue was partitioned with water (50 mL) and ethyl acetate (50 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was further extracted with ethyl acetate (2×50 mL)
EXTRACTION
Type
EXTRACTION
Details
each organic extract
WASH
Type
WASH
Details
was washed with a portion of a saturated aqueous sodium chloride solution (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a dark oil
ADDITION
Type
ADDITION
Details
The residue was treated with a solution of diethyl ether/hexanes (50 mL, 3:2)
CUSTOM
Type
CUSTOM
Details
to produce an orange solid
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with a mixture of diethyl ether/hexanes (25 mL, 1:1)

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
COC(=O)C1=NC=C(N=C1)C=CN(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.94 g
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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